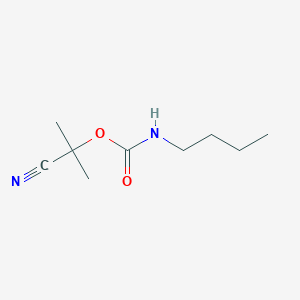

2-cyanopropan-2-yl N-butylcarbamate

Description

Properties

IUPAC Name |

2-cyanopropan-2-yl N-butylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-4-5-6-11-8(12)13-9(2,3)7-10/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APZUFOVSDGGEJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)OC(C)(C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyanopropan-2-yl N-butylcarbamate typically involves the reaction of 2-cyanopropan-2-yl chloride with N-butylcarbamate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions: 2-Cyanopropan-2-yl N-butylcarbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The cyanopropyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products:

Oxidation: Oxides or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted carbamates or nitriles.

Scientific Research Applications

2-Cyanopropan-2-yl N-butylcarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

Biology: This compound is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the production of polymers and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of 2-cyanopropan-2-yl N-butylcarbamate involves its interaction with molecular targets such as enzymes and proteins. The cyanopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in research.

Comparison with Similar Compounds

Structural and Functional Differences

The key distinction lies in the substituent groups:

- 2-Cyanopropan-2-yl N-butylcarbamate: Contains a cyano (-CN) group on the propan-2-yl chain.

- PNBC (Propargyl N-butylcarbamate) : Features a propargyl (-C≡CH) group .

- IPBC (3-Iodo-2-propynyl N-butylcarbamate) : Substituted with an iodine atom on the propynyl chain .

The cyano group in the target compound may enhance polarity and hydrolytic stability compared to the propargyl group in PNBC or the halogenated IPBC.

Physicochemical Properties

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-cyanopropan-2-yl N-butylcarbamate, and how is purity validated?

- Methodology : The compound can be synthesized via carbamate formation between 2-cyanopropan-2-ol and N-butyl isocyanate under anhydrous conditions. Catalytic bases like triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) are often used to accelerate the reaction. Purity is confirmed using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (e.g., ¹H and ¹³C NMR). For example, ¹H NMR in CDCl₃ should show characteristic peaks: δ 1.2–1.6 ppm (butyl CH₂/CH₃), δ 1.7 ppm (C(CH₃)₂CN), and δ 4.0–4.2 ppm (carbamate O–CH₂) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- FT-IR : A strong absorption band at ~2250 cm⁻¹ confirms the nitrile (C≡N) group. The carbamate carbonyl (C=O) appears at ~1700 cm⁻¹.

- NMR : ¹³C NMR should resolve the quaternary carbon adjacent to the nitrile group (~120 ppm) and the carbamate carbonyl (~155 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) can confirm the molecular ion [M+H]⁺, expected at m/z 213.1364 (C₁₀H₁₇N₂O₂⁺) .

Advanced Research Questions

Q. How does the electron-deficient nature of maleic anhydride (MAH) affect its reactivity in single-unit monomer insertion (SUMI) with 2-cyanopropan-2-yl dithiobenzoate?

- Analysis : MAH’s low reactivity in SUMI (evidenced by minimal product formation even after 24 hours) is attributed to its electron-deficient double bond, which reduces radical addition efficiency. Computational studies (e.g., DFT calculations) suggest a higher activation energy barrier for MAH compared to styrene or N-isopropylacrylamide (NIPAm). Experimental optimization, such as using polar solvents (e.g., DMF) or elevated temperatures (60–80°C), can enhance MAH insertion yields .

Q. What experimental design considerations are critical for reconciling contradictions in SUMI efficiency across different monomers?

- Methodology :

- Real-Time NMR Monitoring : Track reaction progress by observing the disappearance of RAFT agent signals (e.g., dithiobenzoate protons at δ 7.5–8.0 ppm) and emergence of insertion product peaks.

- Control Experiments : Compare initiator-derived byproducts (e.g., AIBN fragments) to distinguish between desired SUMI products and side reactions.

- Table 1 : Monomer Reactivity in SUMI

| Monomer | Reactivity (Yield) | Key Factor |

|---|---|---|

| Styrene | High (85–90%) | Electron-rich double bond |

| NIPAm | Moderate (70–75%) | Steric hindrance |

| MAH | Low (<10%) | Electron deficiency |

| . |

Q. How do structural modifications to the carbamate group influence the hydrolytic stability of this compound under physiological conditions?

- Methodology :

- Kinetic Studies : Conduct pH-dependent hydrolysis experiments (pH 7.4 buffer, 37°C) and monitor degradation via LC-MS. Half-life (t₁/₂) can be calculated using first-order kinetics.

- Comparative Analysis : Replace the butyl group with tert-butyl or aryl substituents. For example, tert-butyl carbamates exhibit extended t₁/₂ (>24 hours) due to steric protection, while aryl derivatives hydrolyze faster (t₁/₂ ~6 hours) via resonance stabilization of intermediates .

Q. What strategies mitigate challenges in synthesizing oligomer-free SUMI products with this compound-derived RAFT agents?

- Methodology :

- Stoichiometric Control : Use a 1:1 molar ratio of RAFT agent to monomer to suppress oligomerization.

- Low-Temperature Reactions : Conduct SUMI at 0–10°C to minimize radical propagation.

- Purification : Isolate products via preparative HPLC (C18 column, acetonitrile/water gradient) to remove trace oligomers .

Data Contradiction Resolution

Q. Why do conflicting reports exist regarding the stability of this compound in aqueous environments?

- Resolution : Discrepancies arise from variations in experimental conditions. For instance, studies using unbuffered water report rapid hydrolysis (t₁/₂ ~2 hours), while phosphate-buffered saline (PBS, pH 7.4) shows stability (t₁/₂ >48 hours). The carbamate’s sensitivity to acidic/basic conditions must be explicitly stated in methodologies to avoid misinterpretation .

Methodological Best Practices

- Handling Moisture-Sensitive Reactions : Store the compound under inert gas (N₂/Ar) and use anhydrous solvents (e.g., THF, DCM) dried over molecular sieves. Monitor moisture levels via Karl Fischer titration .

- Quantitative Analysis : Employ internal standards (e.g., deuterated analogs) in NMR or LC-MS to improve accuracy in kinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.